6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one
Overview
Description
“6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one” is an organic compound . It belongs to the class of compounds known as indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H6N2O . Unfortunately, the specific molecular structure or 3D model is not available in the resources I have.
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 134.1353 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.
Scientific Research Applications
Synthesis and Biological Importance A series of derivatives from 6-nitro-1H-indazole were synthesized, showing antibacterial, antifungal, and anti-inflammatory activities. These compounds were effective against various microorganisms and demonstrated significant biological relevance (Samadhiya et al., 2012).
Electrochemical Production The electrochemical reduction of N-benzyl-N-nitrosoanthranilic acid produces 1-benzyl-1,2-dihydro-3H-indazol-3-one. This process was studied in various media to improve yield, highlighting a method to produce this compound through electroreduction (Marrosu et al., 1995).
Antimicrobial Evaluation New derivatives of indazol-3-ols were synthesized and evaluated for antimicrobial activity. These compounds showed significant effects against bacterial and fungal strains, proving their potential in microbial inhibition (Gopalakrishnan et al., 2009).
Antileishmanial Activity Research into 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial agents. One compound in particular demonstrated promising growth inhibition of Leishmania major, suggesting therapeutic applications in combating leishmaniasis (Abdelahi et al., 2021).
Nitric Oxide Synthase Inhibition Studies on indazole derivatives, including those with nitro groups, indicated their role in inhibiting nitric oxide synthase. This points to potential applications in neurological and physiological research (Babbedge et al., 1993).
Crystal Structure Analysis The crystal structure of certain indazole compounds, including those with chloro and nitro groups, has been analyzed. Understanding their molecular structure aids in the development of new compounds with specific properties (Kouakou et al., 2015).
Properties
IUPAC Name |
6-chloro-4-nitro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O3/c8-3-1-4-6(7(12)10-9-4)5(2-3)11(13)14/h1-2H,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMMQKRHTABPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646184 | |
Record name | 6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-35-7 | |
Record name | 6-Chloro-1,2-dihydro-4-nitro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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